molecular formula C2H7N B3334505 Ethylamine-15N CAS No. 88216-85-7

Ethylamine-15N

Cat. No. B3334505
Key on ui cas rn: 88216-85-7
M. Wt: 46.08 g/mol
InChI Key: QUSNBJAOOMFDIB-LBPDFUHNSA-N
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Patent
US04131674

Procedure details

Following the procedure of Example 1 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (8.6 g.) and a 33% (w/v) aqueous solution of ethylamine (d = 0.92; 9 cc.) in acetonitrile (200 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-ethylaminocarbonyloxy-isoindolin-1-one (4.1 g.), melting at 212°-215° C., is obtained.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
8.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[CH:20]([O:21][C:22]([O:24]C4C=CC=CC=4)=O)[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[C:13]3=[O:31])=[N:9]2)=[CH:4][CH:3]=1.[C:32](#[N:34])[CH3:33]>>[CH2:8]([NH2:9])[CH3:7].[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[CH:20]([O:21][C:22]([NH:34][CH2:32][CH3:33])=[O:24])[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[C:13]3=[O:31])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
8.6 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1OC(=O)OC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N
Measurements
Type Value Analysis
AMOUNT: VOLUME 9 mL
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1OC(=O)NCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04131674

Procedure details

Following the procedure of Example 1 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (8.6 g.) and a 33% (w/v) aqueous solution of ethylamine (d = 0.92; 9 cc.) in acetonitrile (200 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-ethylaminocarbonyloxy-isoindolin-1-one (4.1 g.), melting at 212°-215° C., is obtained.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
8.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[CH:20]([O:21][C:22]([O:24]C4C=CC=CC=4)=O)[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[C:13]3=[O:31])=[N:9]2)=[CH:4][CH:3]=1.[C:32](#[N:34])[CH3:33]>>[CH2:8]([NH2:9])[CH3:7].[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[CH:20]([O:21][C:22]([NH:34][CH2:32][CH3:33])=[O:24])[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[C:13]3=[O:31])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
8.6 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1OC(=O)OC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N
Measurements
Type Value Analysis
AMOUNT: VOLUME 9 mL
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1OC(=O)NCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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